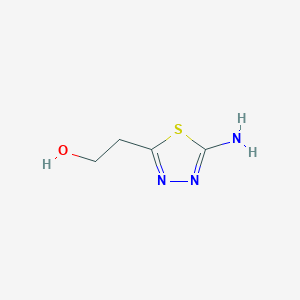
2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is a heterocyclic compound that features a thiadiazole ring. This compound is of significant interest due to its diverse applications in medicinal chemistry, agriculture, and material science. The presence of both amino and hydroxyl functional groups in its structure allows it to participate in various chemical reactions, making it a versatile intermediate in organic synthesis.
科学的研究の応用
2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of various heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition, particularly urease inhibitors.
Industry: The compound is used as a precursor in the synthesis of agrochemicals and pharmaceuticals.
作用機序
Target of Action
The primary target of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol is the enzyme urease . Urease is a nickel-containing enzyme that belongs to the amidohydrolases and phosphotriesterase enzyme family . It catalyzes the conversion of urea to ammonia and carbon dioxide . This enzyme is found in several cells, including bacteria, fungi, algae, and some plant cells .
Mode of Action
This compound interacts with the active site of the urease enzyme, inhibiting its activity . The molecular docking simulation results indicate that this compound could interact well with the active site of the urease enzyme .
Biochemical Pathways
The inhibition of urease by this compound affects the urea cycle, a series of biochemical reactions that produce ammonia from urea . This inhibition leads to a decrease in the production of ammonia, which in turn affects the pH balance within the cells .
Result of Action
The inhibition of urease by this compound results in a decrease in the production of ammonia . This can have a significant impact on cells that rely on the urea cycle for the regulation of pH, such as Helicobacter pylori, a bacterium that colonizes the human stomach and causes gastrointestinal infection .
生化学分析
Biochemical Properties
In terms of its biochemical properties, 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol has been found to exhibit urease inhibitory activities . The compound interacts with the enzyme urease, which is a cytoplasmic enzyme found in several cells, including bacteria, fungi, algae, and some plant cells . The interaction between this compound and urease has been studied using molecular docking simulations .
Cellular Effects
The effects of this compound on cells are primarily related to its interaction with urease. The conversion of urea to ammonia by urease leads to an increase in pH, which is essential for the survival of certain bacteria such as Helicobacter pylori . By inhibiting urease, this compound can potentially affect the survival of these bacteria .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with the active site of the urease enzyme . The compound has been found to exhibit great inhibitory activity, with a low IC50 value indicating high potency .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazinecarbothioamide with carbon disulfide, followed by cyclization with an appropriate electrophile . The reaction is usually carried out in a solvent such as methanol under reflux conditions for several hours .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. The use of continuous flow reactors can enhance the efficiency and yield of the process. The final product is typically purified by recrystallization or chromatography .
化学反応の分析
Types of Reactions: 2-(5-Amino-1,3,4-thiadiazol-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can produce primary amines .
類似化合物との比較
5-Amino-1,3,4-thiadiazole-2-thiol: This compound shares a similar thiadiazole ring structure but differs in the presence of a thiol group instead of a hydroxyl group.
2-Amino-5-mercapto-1,3,4-thiadiazole: Another similar compound with a mercapto group, which has different reactivity and applications.
特性
IUPAC Name |
2-(5-amino-1,3,4-thiadiazol-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7N3OS/c5-4-7-6-3(9-4)1-2-8/h8H,1-2H2,(H2,5,7) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFBXGMHLCTYDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)C1=NN=C(S1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
904073-32-1 |
Source


|
| Record name | 2-(5-amino-1,3,4-thiadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
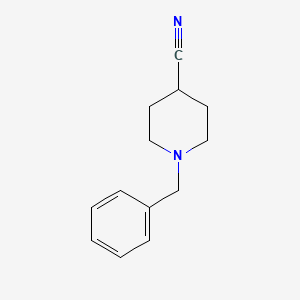
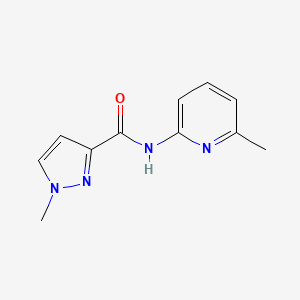

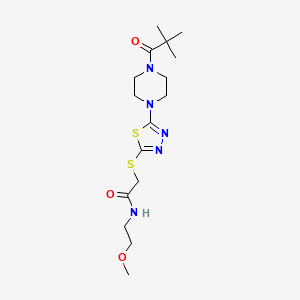
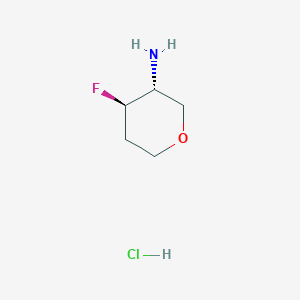

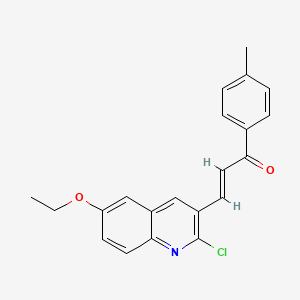
![2-{[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(pyrrolidin-1-yl)ethan-1-one](/img/structure/B2689005.png)
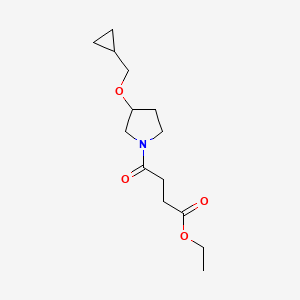
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2689009.png)

![14-(2-chloro-6-fluorophenyl)-10-(4-methoxyphenyl)-2,9-diazatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3,5,7-tetraen-12-one](/img/structure/B2689013.png)
![2-[1-(5-Fluoropyrimidin-2-yl)piperidin-4-yl]-2,3,5,6,7,8-hexahydrocinnolin-3-one](/img/structure/B2689014.png)
![1,7-dimethyloxazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B2689016.png)
